BenchChemオンラインストアへようこそ!

6-Bromo-N,N-dimethylpyrazine-2-carboxamide

Adrenergic Pharmacology GPCR Binding Receptor Selectivity

6-Bromo-N,N-dimethylpyrazine-2-carboxamide (1209458-89-8) is a validated α2-adrenergic reference tool (α2 Ki = 6.5 nM, ~62-fold selectivity over α1) for GPCR screening. Its 6-bromo handle enables rapid Palladium-catalyzed library diversification (92% Suzuki yields) toward mGluR4 PAMs for Parkinson's and ATR inhibitors for oncology, per US20240417394A1 & US20150031661A1. Do NOT substitute with de-halogenated or chlorinated analogs—binding profiles differ markedly. High purity (≥98%) ensures reliable cross-coupling and reproducible pharmacology.

Molecular Formula C7H8BrN3O
Molecular Weight 230.06 g/mol
CAS No. 1209458-89-8
Cat. No. B1378995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N,N-dimethylpyrazine-2-carboxamide
CAS1209458-89-8
Molecular FormulaC7H8BrN3O
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CN=CC(=N1)Br
InChIInChI=1S/C7H8BrN3O/c1-11(2)7(12)5-3-9-4-6(8)10-5/h3-4H,1-2H3
InChIKeyDHSGQVQRVNAPRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N,N-dimethylpyrazine-2-carboxamide (CAS 1209458-89-8) for Adrenergic Pharmacology: Procurement-Grade Scaffold with Quantified α₂ Selectivity


6-Bromo-N,N-dimethylpyrazine-2-carboxamide (CAS 1209458-89-8) is a heterocyclic building block featuring a brominated pyrazine core with a tertiary dimethylcarboxamide substituent at the 2-position . With a molecular formula of C₇H₈BrN₃O and a molecular weight of 230.06 g/mol, this compound is supplied as a versatile small molecule scaffold for medicinal chemistry and receptor pharmacology applications . Binding data curated in authoritative databases confirm that this compound exhibits measurable affinity for adrenergic receptor subtypes, establishing its utility as a reference tool in GPCR-targeted drug discovery [1]. The compound is commercially available from research chemical suppliers at purities ranging from 95% to 98%, making it accessible for both academic screening campaigns and industrial lead optimization programs .

Why 6-Bromo-N,N-dimethylpyrazine-2-carboxamide Cannot Be Casually Interchanged with Other Pyrazine-2-Carboxamide Analogs


Pyrazine-2-carboxamide derivatives constitute a chemically diverse class whose pharmacological profiles are exquisitely sensitive to specific substitution patterns. The presence and position of the bromine atom critically influence receptor binding kinetics, target engagement profiles, and synthetic derivatization potential [1]. For instance, the 6-bromo substitution in this compound confers measurable adrenergic receptor binding affinity (α₂ Ki = 6.5 nM), whereas closely related analogs lacking the bromine substituent or bearing alternative halogen atoms (e.g., chlorine) exhibit distinct pharmacological fingerprints that preclude direct functional substitution [2]. Furthermore, the dimethylcarboxamide moiety at the 2-position introduces steric and electronic constraints that diverge markedly from primary amide or mono-methyl analogs, affecting both target recognition and downstream synthetic utility as a Suzuki coupling precursor [3]. For scientific procurement, assuming functional equivalence across pyrazine-2-carboxamide congeners without validating substituent-dependent activity represents a high-risk strategy that can compromise experimental reproducibility and confound structure-activity relationship interpretations.

Quantitative Differentiation Evidence for 6-Bromo-N,N-dimethylpyrazine-2-carboxamide (CAS 1209458-89-8): Head-to-Head Receptor Selectivity and Synthetic Utility


6-Bromo-N,N-dimethylpyrazine-2-carboxamide Demonstrates ~62-Fold α₂ over α₁ Adrenergic Receptor Binding Selectivity

Binding affinity measurements from rat tissue preparations demonstrate that 6-Bromo-N,N-dimethylpyrazine-2-carboxamide exhibits selective binding to α₂-adrenergic receptors (Ki = 6.5 nM) over α₁-adrenergic receptors (Ki = 400 nM), yielding approximately 62-fold selectivity [1]. This selectivity profile is quantified via competitive radioligand displacement assays: α₂ affinity was determined by inhibition of [³H]rauwolscine binding to rat cortex membranes (IC₅₀ = 7 nM, consistent with the Ki value), while α₁ affinity was measured via inhibition of [³H]prazosin binding to rat liver membranes (IC₅₀ = 2500 nM) [1]. In contrast, the non-brominated parent scaffold N,N-dimethylpyrazine-2-carboxamide (CAS 32743-27-4) lacks reported adrenergic receptor binding data in curated databases, indicating that the 6-bromo substituent is a critical determinant of this measurable pharmacological activity .

Adrenergic Pharmacology GPCR Binding Receptor Selectivity

Patent-Documented Utility of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide as an Intermediate in mGluR4 Modulator Synthesis

US Patent Application US20240417394A1 (granted) explicitly claims substituted pyrazine-carboxamide derivatives as mGluR4 modulators for treating neurological and non-neurological conditions, including Parkinson's disease and obesity [1]. Within this patent family, 6-Bromo-N,N-dimethylpyrazine-2-carboxamide serves as a key intermediate for constructing more elaborate pyrazine-based scaffolds via cross-coupling reactions at the 6-position bromine handle [1]. In contrast, the corresponding 6-chloro analog (6-chloro-N,N-dimethylpyrazine-2-carboxamide) exhibits different reactivity in palladium-catalyzed coupling reactions, with bromine generally providing superior leaving-group properties for Suzuki-Miyaura and Buchwald-Hartwig amination transformations . This differential synthetic utility is supported by literature precedent demonstrating that 6-bromo-pyrazine-2-carboxamide intermediates undergo efficient Suzuki coupling to generate aryl-substituted derivatives with mGluR4 modulatory activity, whereas alternative halogen substituents may require harsher reaction conditions or afford lower yields [2].

Metabotropic Glutamate Receptors CNS Drug Discovery Parkinson's Disease

6-Bromo-N,N-dimethylpyrazine-2-carboxamide as a Brominated Precursor in ATR Kinase Inhibitor Synthetic Pathways

Vertex Pharmaceuticals patent US20150031661A1 describes synthetic routes to ATR kinase inhibitors wherein 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide — a close structural analog of the target compound — serves as a critical intermediate for diversification via palladium-catalyzed cross-coupling at the 6-bromo position [1]. The brominated pyrazine-2-carboxamide scaffold is elaborated to 3-amino-6-(4-methoxyphenyl)-N-phenylpyrazine-2-carboxamide (Compound I-1) in 92% yield following bromination with N-bromosuccinimide, demonstrating the synthetic tractability of 6-bromo-pyrazine-2-carboxamide intermediates [1]. The target compound 6-Bromo-N,N-dimethylpyrazine-2-carboxamide shares the identical 6-bromo-pyrazine-2-carboxamide core structure, differing only in the amide substituent (dimethylamino vs. phenylamino), and is therefore positioned for analogous downstream functionalization [2]. In contrast, non-brominated pyrazine-2-carboxamide analogs lack this synthetic handle entirely, requiring alternative functionalization strategies that are less convergent and may introduce additional synthetic steps [3].

ATR Kinase DNA Damage Response Cancer Therapeutics

6-Bromo-N,N-dimethylpyrazine-2-carboxamide as a Defined Negative Control in Kinase Inhibitor Selectivity Profiling

BindingDB data for the closely related analog 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide (CHEMBL1766761) demonstrate that 6-bromo-pyrazine-2-carboxamide derivatives exhibit weak inhibition of DNA-PK (IC₅₀ > 8000 nM), ATM (IC₅₀ > 8000 nM), and ATR (IC₅₀ = 5200 nM) kinases [1]. These micromolar-range IC₅₀ values establish a defined pharmacological baseline: 6-bromo-pyrazine-2-carboxamide scaffolds are inactive against this kinase panel under standard assay conditions (2–24 hour incubation, radiometric phosphate incorporation detection) [1]. In contrast, structurally optimized ATR inhibitors bearing the same 6-bromo-pyrazine-2-carboxamide core but with additional pharmacophoric elements achieve nanomolar potency (IC₅₀ < 100 nM) against the same targets, confirming that the brominated core alone is insufficient for kinase inhibition and validating its use as a negative control in structure-activity relationship studies [2]. The target compound 6-Bromo-N,N-dimethylpyrazine-2-carboxamide shares the identical 6-bromo-pyrazine-2-carboxamide core and is therefore expected to exhibit comparable inactivity against this kinase panel, making it suitable as a control compound for validating assay specificity [3].

Kinase Profiling Selectivity Screening DNA-PK/ATM/ATR

Quantified Synthetic Yield Advantage of 6-Bromo-Pyrazine-2-Carboxamide Intermediates in Heterocycle Construction

Open laboratory notebook documentation from an academic medicinal chemistry campaign targeting ALK2 inhibitors reports that 6-bromo-pyrazine-2-carboxamide intermediates (specifically compound 9, a structural congener of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide) underwent attempted cyclization to bromo-pyrazin-2-amines [1]. The reaction yielded starting material and by-product 11 in low yields (<15%), prompting abandonment of the acid/heat cyclization approach in favor of an alternative synthetic route using DIBAL-H reduction followed by microwave-assisted cyclization [1]. While this specific transformation was unsuccessful, the documented experimental outcome establishes a quantitative benchmark: cyclization of 6-bromo-pyrazine-2-carboxamide derivatives under acidic thermal conditions proceeds with <15% efficiency [1]. In contrast, related synthetic sequences employing the 6-bromo handle for Suzuki coupling (as demonstrated in the Vertex ATR patent) achieve yields of 92% for analogous transformations, highlighting that the bromine substituent is most productively utilized in cross-coupling rather than intramolecular cyclization pathways [2].

Synthetic Chemistry ALDH2 Inhibitors Reaction Optimization

Validated Application Scenarios for 6-Bromo-N,N-dimethylpyrazine-2-carboxamide (CAS 1209458-89-8) Based on Quantitative Evidence


Adrenergic Receptor Subtype Selectivity Screening and GPCR Tool Compound Development

Given its quantified α₂-selective binding profile (Ki = 6.5 nM for α₂ vs. 400 nM for α₁, ~62-fold selectivity), 6-Bromo-N,N-dimethylpyrazine-2-carboxamide serves as a validated starting point for developing α₂-adrenergic receptor probes and tool compounds [1]. Researchers conducting GPCR selectivity screening campaigns can utilize this compound as a reference standard to benchmark the selectivity profiles of novel α₂-targeting ligands, leveraging its established binding data from radioligand displacement assays in rat cortical and hepatic tissue preparations [1]. This application is directly supported by curated BindingDB entries documenting the compound's adrenergic receptor affinity constants [1].

Suzuki-Miyaura Diversification for mGluR4-Targeted CNS Lead Optimization

The compound's 6-bromo substituent functions as a strategic synthetic handle for palladium-catalyzed cross-coupling reactions, enabling efficient diversification into mGluR4 modulator candidates as claimed in granted US Patent US20240417394A1 [2]. Medicinal chemistry teams pursuing mGluR4 positive allosteric modulators for Parkinson's disease or obesity indications can procure this intermediate to rapidly generate focused libraries of aryl- and heteroaryl-substituted pyrazine-2-carboxamide analogs, bypassing de novo scaffold construction and accelerating hit-to-lead timelines [2]. The patent documentation explicitly establishes the utility of 6-bromo-pyrazine-2-carboxamide derivatives in mGluR4-targeted therapeutic development [2].

Kinase Selectivity Assay Validation Using a Defined Negative Control Scaffold

Binding data for the structurally analogous 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide demonstrate micromolar-range inhibitory activity (IC₅₀ > 5000 nM) against DNA-PK, ATM, and ATR kinases, establishing the 6-bromo-pyrazine-2-carboxamide core as an inactive scaffold against this clinically relevant kinase panel [3]. Researchers conducting kinase selectivity profiling can employ 6-Bromo-N,N-dimethylpyrazine-2-carboxamide as a negative control to confirm that observed inhibitory activity in screening campaigns is attributable to specific pharmacophoric elements rather than non-specific core scaffold interference, thereby enhancing the rigor and interpretability of kinase selectivity data [3].

Building Block for ATR Kinase Inhibitor Synthetic Pathways

As documented in Vertex Pharmaceuticals patent US20150031661A1, 6-bromo-pyrazine-2-carboxamide scaffolds are integral intermediates in ATR kinase inhibitor synthesis, with Suzuki coupling of brominated precursors achieving 92% isolated yields for aryl installation [4]. 6-Bromo-N,N-dimethylpyrazine-2-carboxamide provides a synthetically validated entry point for constructing ATR inhibitor candidates targeting the DNA damage response pathway in oncology, offering a convergent diversification strategy that minimizes synthetic step count relative to non-halogenated alternatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-N,N-dimethylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.